- Heterogeneous phase alkylation of phenols making use of phase transfer catalysis and microwave irradiation, Letters in Organic Chemistry, 2009, 6(7), 535-539
Cas no 946-80-5 (Benzyl phenyl ether)
Benzyl phenyl ether structure
Product Name:Benzyl phenyl ether
Numero CAS:946-80-5
MF:C13H12O
MW:184.233783721924
MDL:MFCD00020660
CID:83246
PubChem ID:70352
Update Time:2023-10-31
Benzyl phenyl ether Proprietà chimiche e fisiche
Nomi e identificatori
-
- (Benzyloxy)benzene
- Benzyl Phenyl Ether
- Benzyloxybenzene
- Phenyl benzyl ether
- Benzene, (phenoxymethyl)-
- Ether, benzyl phenyl
- benzyloxy-benzene
- BENZYLPHENYLETHER
- .alpha.-Phenylanisole
- Anisole, .alpha.-phenyl-
- Benzyl phenyl ether, 98%
- BUE863N0L8
- BOTNYLSAWDQNEX-UHFFFAOYSA-N
- (phenylmethoxy)benzene
- phenoxymethylbenzene
- alpha-Phenylanisole
- Anisole, alpha-phenyl-
- benzylphenyl ether
- phenylmethoxybenzene
- Benzene, (phenoxymethyl)- (9CI)
- (Phenoxymethyl)-benzene
- (Phenoxymethyl)benzene (ACI)
- Ether, benzyl phenyl (6CI, 7CI, 8CI)
- Anisole, α-phenyl-
- NSC 77971
- Benzyl phenyl ether
-
- MDL: MFCD00020660
- Inchi: 1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
- Chiave InChI: BOTNYLSAWDQNEX-UHFFFAOYSA-N
- Sorrisi: O(CC1C=CC=CC=1)C1C=CC=CC=1
- BRN: 2045713
Proprietà calcolate
- Massa esatta: 184.08900
- Massa monoisotopica: 184.088815
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 143
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.8
- Superficie polare topologica: 9.2
Proprietà sperimentali
- Colore/forma: Pezzi arancioni marroni chiaro
- Densità: 1.0120 (rough estimate)
- Punto di fusione: 38.0 to 42.0 deg-C
- Punto di ebollizione: 288°C(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:235,4°F
Gradi Celsius:113°C - Indice di rifrazione: 1.5641 (estimate)
- Coefficiente di ripartizione dell'acqua: Insoluble in water.
- PSA: 9.23000
- LogP: 3.26560
- Solubilità: Non determinato
Benzyl phenyl ether Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:0-10°C
Benzyl phenyl ether Dati doganali
- CODICE SA:2909309090
- Dati doganali:
Codice doganale cinese:
2909309090Panoramica:
2909309090 Altri eteri aromatici e loro derivati alogenati\solfonazione\derivati nitrati(compresi i derivati nitrosativi). Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2909309090 altri eteri aromatici e loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%
Benzyl phenyl ether Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023290-1g |
Benzyl phenyl ether |
946-80-5 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 023290-5g |
Benzyl phenyl ether |
946-80-5 | 95% | 5g |
£11.00 | 2022-03-01 | |
| Fluorochem | 023290-10g |
Benzyl phenyl ether |
946-80-5 | 95% | 10g |
£18.00 | 2022-03-01 | |
| Fluorochem | 023290-25g |
Benzyl phenyl ether |
946-80-5 | 95% | 25g |
£34.00 | 2022-03-01 | |
| Fluorochem | 023290-100g |
Benzyl phenyl ether |
946-80-5 | 95% | 100g |
£78.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153000-5g |
Benzyl phenyl ether |
946-80-5 | >98.0%(GC) | 5g |
¥103.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153000-25g |
Benzyl phenyl ether |
946-80-5 | >98.0%(GC) | 25g |
¥265.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153000-100g |
Benzyl phenyl ether |
946-80-5 | >98.0%(GC) | 100g |
¥848.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153000-500g |
Benzyl phenyl ether |
946-80-5 | >98.0%(GC) | 500g |
¥2992.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153000-1g |
Benzyl phenyl ether |
946-80-5 | >98.0%(GC) | 1g |
¥35.90 | 2023-09-04 |
Benzyl phenyl ether Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ; 40 min, 100 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: 1-Butyl-3-methylimidazolium hydroxide ; 2 h, pH 9.3, 70 °C
Riferimento
- Ionic liquids as reagent and reaction medium. Preparation of alkyl aryl ethers, Monatshefte fuer Chemie, 2007, 138(1), 47-49
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide , Water ; 1 min, 50 °C
Riferimento
- Modular microreaction systems for homogeneously and heterogeneously catalyzed chemical synthesis, Helvetica Chimica Acta, 2005, 88(1), 1-9
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltrimethylammonium chloride Solvents: Dichloromethane
Riferimento
- Catalytic activity of an octopus-type calixarene on the formation of ethers, Chemistry Letters, 1988, (10), 1773-6
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Tris(dimethylamino)phosphine
Riferimento
- Metalation and formation of carbanions in a hexametapol medium. II. Anions containing heteroatoms (O,S,N), Bulletin de la Societe Chimique de France, 1965, (6), 1866-72
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium isopropoxide Catalysts: Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 2 h, 60 °C
Riferimento
- Nickel-catalyzed C-O bond reduction of aryl and benzyl 2-pyridyl ethers, Chemical Communications (Cambridge, 2018, 54(17), 2138-2141
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; 12 h, 80 °C
Riferimento
- Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalyzed dehydrative nucleophilic displacement reactions, RSC Advances, 2017, 7(67), 42168-42171
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Dichloromethane , Water ; 30 min, 298 K
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Catalytic investigations of calix[4]arene scaffold based phase transfer catalyst, Tetrahedron Letters, 2007, 48(26), 4489-4493
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1-Butanaminium, N,N,N-tributyl-, 2-hydroxypropyl sulfate Solvents: Benzene
Riferimento
- O-Alkylation of phenol and N-alkylation of amides or imides under the synergistic effect of KF-alumina by catalysis of TBHPAS, Shangqiu Shifan Xueyuan Xuebao, 2001, 17(4), 73-76
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; reflux; 12 h, reflux
Riferimento
- Electrochemical Hydroxylation of Electron-Rich Arenes in Continuous Flow, European Journal of Organic Chemistry, 2022, 2022(20),
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: 5,11,17,23,29,35-Hexakis(1,1-dimethylethyl)-37,38,39,40,41,42-hexakis[2-[2-(2-me… Solvents: Dichloromethane
Riferimento
- Catalytic ability of octopus-type calixarene in the formation of ethers from phenols and alkyl halides or 1-chloro-4-nitrobenzene, Bulletin of the Chemical Society of Japan, 1995, 68(12), 3563-7
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Choline, hydroxide , Water ; 1 h, rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- An alternative route for boron phenoxide preparation from arylboronic acid and its application for C-O bond formation, Tetrahedron Letters, 2020, 61(34),
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium bromide Solvents: 2-Methyltetrahydrofuran , Water ; 1 h, reflux
Riferimento
- 2-Methyltetrahydrofuran as an alternative to dichloromethane in 2-phase reactions, Synlett, 2003, (15),
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Cesium carbonate , Sodium iodide Solvents: Dichloromethane ; 2 h, 80 °C
Riferimento
- Oligomeric Benzylsulfonium Salts: Facile Benzylation via High-Load ROMP Reagents, Journal of Organic Chemistry, 2007, 72(9), 3194-3198
Metodo di produzione 16
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine
Riferimento
- Solid-liquid phase transfer catalysis without solvent: further improvement in SNAr reactions, Synthetic Communications, 1990, 20(18), 2855-64
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , Bis(pinacolato)diborane Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt → 85 °C; 3 h, 80 - 85 °C
Riferimento
- Preparation of 4-(3-(hydroxymethyl)phenoxy)benzonitrile as crisaborole impurity and its application in the dehalogenation of aromatic compounds, China, , ,
Metodo di produzione 19
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrabutylammonium bromide Solvents: Water ; 2 h, rt
Riferimento
- Tetrabutylammonium bromide-mediated benzylation of phenols in water under mild condition, Tetrahedron, 2014, 70(16), 2669-2673
Benzyl phenyl ether Raw materials
- Dibenzyl carbonate
- Perchlorate (8CI,9CI)
- Benzyl alcohol
- Phenylboronic acid
- Iodobenzene
- 2-[4-(Phenylmethoxy)phenoxy]pyridine
- Benzene, 1-chloro-2-(phenylmethoxy)-
- rel-(3aR,4S,7R,7aS)-1,3,3a,4,7,7a-Hexahydro-2-(phenylmethyl)-4,7-methanobenzo[c]thiophenium
Benzyl phenyl ether Preparation Products
Benzyl phenyl ether Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:946-80-5)Benzyl phenyl ether
Numero d'ordine:A845040
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:04
Prezzo ($):376.0
Email:sales@amadischem.com
Benzyl phenyl ether Letteratura correlata
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
946-80-5 (Benzyl phenyl ether) Prodotti correlati
- 621-91-0(1,4-Dibenzyloxybenzene)
- 19962-28-8(Benzene,1-methoxy-4-(phenoxymethyl)-)
- 836-43-1(p-Benzyloxybenzyl Alcohol)
- 10403-79-9(Benzene,1,4-bis(phenoxymethyl)-)
- 103-16-2(Monobenzone)
- 201058-08-4(4-Benzyloxybenzyl Alcohol Polystyrene)
- 19962-27-7(Benzene, 1-methyl-4-(phenoxymethyl)-)
- 34904-99-9(3-(phenoxymethyl)phenylmethanol)
- 262862-97-5(4-(phenoxymethyl)phenylmethanol)
- 129893-26-1(Oils, Lawsonia inermisalba)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:946-80-5)Benzyl phenyl ether
Purezza:99%
Quantità:500g
Prezzo ($):376.0